N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide is a Schiff base compound derived from the condensation reaction of 5-bromo-2-hydroxybenzaldehyde and 2-methoxybenzohydrazide. Schiff bases are known for their wide range of biological activities and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s molecular targets include enzymes and receptors involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide .
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group enhances its reactivity and potential biological activities compared to other similar Schiff bases .
Properties
Molecular Formula |
C15H13BrN2O3 |
---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-5-3-2-4-12(14)15(20)18-17-9-10-8-11(16)6-7-13(10)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
KWKHCHNCJOBPCB-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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